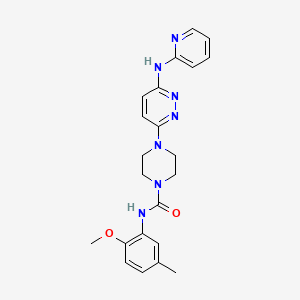

N-(2-methoxy-5-methylphenyl)-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide

Description

N-(2-methoxy-5-methylphenyl)-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide is a piperazine-1-carboxamide derivative featuring a pyridazine core substituted with a pyridin-2-ylamino group and an N-(2-methoxy-5-methylphenyl) moiety. Its synthesis likely involves coupling pyridazine and piperazine intermediates, as seen in analogs .

Properties

IUPAC Name |

N-(2-methoxy-5-methylphenyl)-4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N7O2/c1-16-6-7-18(31-2)17(15-16)24-22(30)29-13-11-28(12-14-29)21-9-8-20(26-27-21)25-19-5-3-4-10-23-19/h3-10,15H,11-14H2,1-2H3,(H,24,30)(H,23,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNUNLSCGIRDNMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxy-5-methylphenyl)-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a piperazine core, pyridazine moiety, and methoxy-substituted phenyl group. Its molecular formula is , and it has a molecular weight of approximately 341.42 g/mol.

Research indicates that this compound may exert its biological effects through multiple mechanisms, including:

- Inhibition of Kinase Activity : The compound has shown potential as a kinase inhibitor, which is crucial for regulating various cellular processes. Inhibiting specific kinases can lead to the disruption of cancer cell proliferation and survival pathways .

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, particularly against Mycobacterium tuberculosis. The compound's ability to inhibit bacterial growth has been linked to its structural components that interact with bacterial enzymes .

Antimicrobial Efficacy

The compound has been evaluated for its activity against Mycobacterium tuberculosis with promising results. In vitro studies reveal:

| Compound | IC50 (μM) | IC90 (μM) | Cytotoxicity (HEK-293 Cells) |

|---|---|---|---|

| N-(2-methoxy-5-methylphenyl)-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide | 1.35 | 3.73 | Non-toxic |

These values indicate that the compound is effective at low concentrations while exhibiting minimal toxicity to human cells .

Case Studies

- Tuberculosis Treatment : A study focused on the synthesis and evaluation of related compounds demonstrated that derivatives similar to N-(2-methoxy-5-methylphenyl)-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide showed significant anti-tubercular activity. The most active derivatives had IC50 values ranging from 1.35 to 2.18 μM, indicating strong potential for development as anti-TB agents .

- Cancer Cell Lines : In another study involving various cancer cell lines, the compound was tested for its inhibitory effects on cell proliferation. Results indicated a dose-dependent response, with significant reductions in cell viability at concentrations correlating with its kinase inhibition properties .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound shares structural motifs with several piperazine-carboxamide derivatives. Key analogs include:

Key Observations:

- Electron Effects: The target compound’s methoxy group (electron-donating) contrasts with chloro/trifluoromethyl groups in 8b and 8c (electron-withdrawing), which may influence receptor binding or metabolic stability .

- Pharmacological Activity: PKM-833 demonstrates high FAAH inhibition, suggesting that piperazine-carboxamides with bulky aromatic groups (e.g., chroman) can achieve potent enzyme targeting .

- Solubility and Bioavailability: Morpholine (Compound 7) and alkylamino chains (1a–1e) likely improve water solubility, whereas fluorine substituents (8c) enhance lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.